molecular formula C15H12N4O4S B13373270 N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide

Cat. No.: B13373270
M. Wt: 344.3 g/mol
InChI Key: GUIARCMNFHRNNF-UHFFFAOYSA-N
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Description

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide is a complex organic compound characterized by its unique thienopyrimidine core structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core through a cyclization reaction. This can be achieved by reacting 2-aminothiophene with a suitable aldehyde under acidic conditions to form the thieno[2,3-d]pyrimidine scaffold.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the benzamide precursor. This step typically involves the use of concentrated nitric acid and sulfuric acid as reagents.

    Coupling Reaction: The final step involves coupling the thienopyrimidine core with the nitrobenzamide moiety. This can be achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products

    Oxidation: Oxidized derivatives with modified functional groups

    Reduction: Amino derivatives with reduced nitro groups

    Substitution: Substituted derivatives with new functional groups replacing the original ones

Scientific Research Applications

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A compound with a similar pyrimidine core structure but different substituents.

    N-(3,4-dimethoxyphenethyl)acetamide: A compound with a similar amide linkage but different aromatic substituents.

Uniqueness

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide is unique due to its specific combination of the thienopyrimidine core and the nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12N4O4S

Molecular Weight

344.3 g/mol

IUPAC Name

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-4-nitrobenzamide

InChI

InChI=1S/C15H12N4O4S/c1-8-7-12-14(24-8)16-9(2)18(15(12)21)17-13(20)10-3-5-11(6-4-10)19(22)23/h3-7H,1-2H3,(H,17,20)

InChI Key

GUIARCMNFHRNNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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